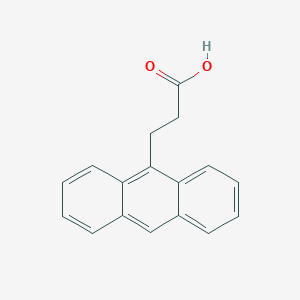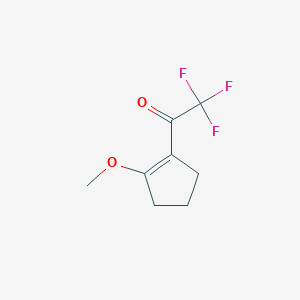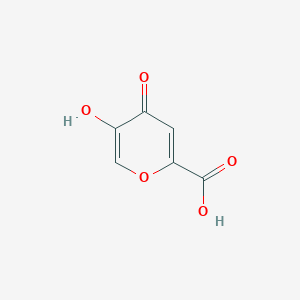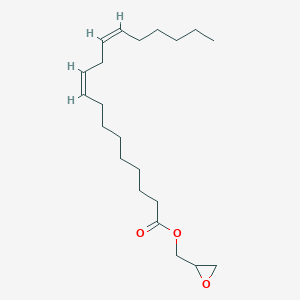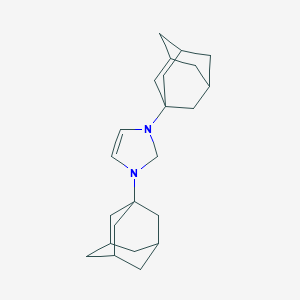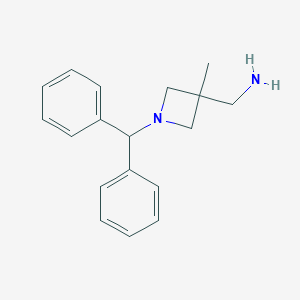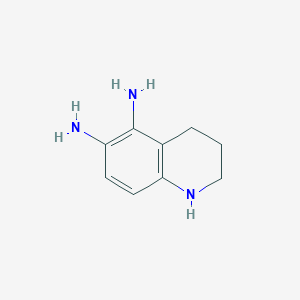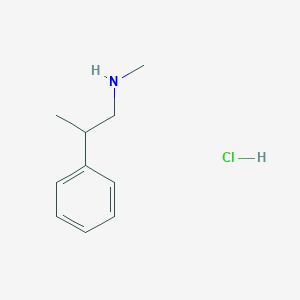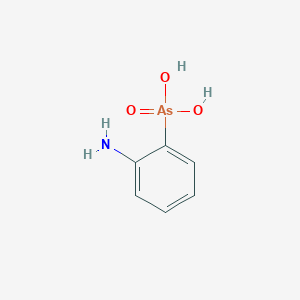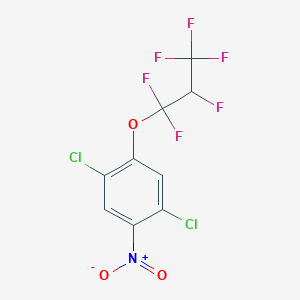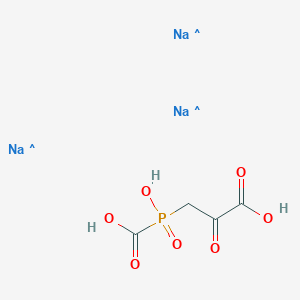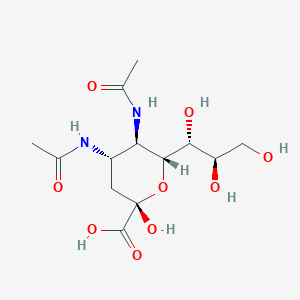
N-Acetyl-4-deoxy-4-acetamidoneuraminic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sialic acids are a family of acidic sugars that are commonly found at the end of glycan chains on cell surfaces and secreted glycoproteins. Neu5Ac is the most abundant sialic acid in mammals, and it is synthesized from UDP-GlcNAc by a series of enzymatic reactions. Neu5Ac is involved in various biological processes, including cell adhesion, signaling, and immune system regulation. It has been found to be associated with many diseases, such as cancer, inflammation, and viral infections.
作用機序
Neu5Ac acts as a ligand for many cell surface receptors, including siglecs, selectins, and galectins. It also plays a role in the regulation of immune responses by modulating the activity of immune cells. In addition, Neu5Ac can be cleaved from glycoproteins and glycolipids by sialidases, which are enzymes that catalyze the hydrolysis of sialic acids. This cleavage can modulate the activity of the associated proteins and affect cell signaling pathways.
生化学的および生理学的効果
Neu5Ac has been found to have various biochemical and physiological effects. It has been shown to modulate cell adhesion, migration, and invasion. In addition, Neu5Ac has been found to regulate immune responses by modulating the activity of immune cells. Furthermore, Neu5Ac has been found to be involved in the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
実験室実験の利点と制限
Neu5Ac has many advantages for lab experiments, including its abundance in mammalian cells and tissues, its well-characterized biosynthetic pathway, and its involvement in various biological processes. However, there are also some limitations to using Neu5Ac in lab experiments, including its instability in solution and its susceptibility to cleavage by sialidases.
将来の方向性
There are many future directions for research on Neu5Ac. One direction is the development of new drugs that target Neu5Ac and its associated signaling pathways. Another direction is the investigation of the role of Neu5Ac in various diseases, such as cancer, inflammation, and viral infections. Furthermore, there is a need for the development of new methods for the synthesis and detection of Neu5Ac, as well as the investigation of its interactions with other molecules in biological systems.
In conclusion, Neu5Ac is a sialic acid that plays a crucial role in various biological processes. It is involved in cell adhesion, signaling, and immune system regulation, and it has been found to be associated with many diseases. Neu5Ac has many advantages for lab experiments, but there are also some limitations to its use. There are many future directions for research on Neu5Ac, including the development of new drugs and the investigation of its role in disease.
合成法
The synthesis of Neu5Ac involves a series of enzymatic reactions that occur in the cytoplasm and Golgi apparatus of cells. The first step is the conversion of UDP-GlcNAc to UDP-Neu5Ac by the enzyme UDP-GlcNAc 2-epimerase. The second step is the conversion of UDP-Neu5Ac to CMP-Neu5Ac by the enzyme CMP-Neu5Ac synthase. Finally, the CMP-Neu5Ac is transported to the Golgi apparatus, where it is used to modify glycoproteins and glycolipids.
科学的研究の応用
Neu5Ac has been extensively studied in the field of glycobiology due to its important role in various biological processes. It has been found to be involved in cell adhesion, signaling, and immune system regulation. In addition, Neu5Ac has been found to be associated with many diseases, such as cancer, inflammation, and viral infections. Therefore, Neu5Ac has been used as a target for drug development and as a biomarker for disease diagnosis.
特性
CAS番号 |
127099-59-6 |
|---|---|
製品名 |
N-Acetyl-4-deoxy-4-acetamidoneuraminic acid |
分子式 |
C13H22N2O9 |
分子量 |
350.32 g/mol |
IUPAC名 |
(2S,4S,5R,6R)-4,5-diacetamido-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O9/c1-5(17)14-7-3-13(23,12(21)22)24-11(9(7)15-6(2)18)10(20)8(19)4-16/h7-11,16,19-20,23H,3-4H2,1-2H3,(H,14,17)(H,15,18)(H,21,22)/t7-,8+,9+,10+,11+,13-/m0/s1 |
InChIキー |
JXZIXEZQGBPRDS-GRRZBWEESA-N |
異性体SMILES |
CC(=O)N[C@H]1C[C@](O[C@H]([C@@H]1NC(=O)C)[C@@H]([C@@H](CO)O)O)(C(=O)O)O |
SMILES |
CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O |
正規SMILES |
CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O |
その他のCAS番号 |
127099-59-6 |
同義語 |
4-acetamido-4-deoxy-N-acetylneuraminic acid 4-ADANA N-acetyl-4-deoxy-4-acetamidoneuraminic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



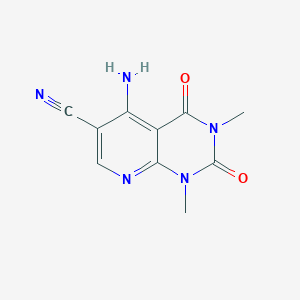
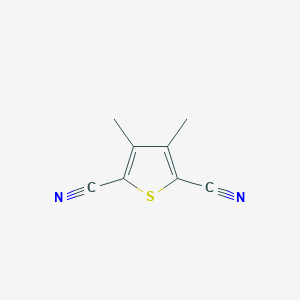
![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)
